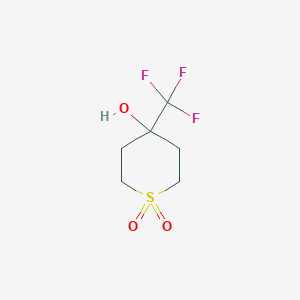
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H9F3O3S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction proceeds through successive oxidation and dehydration steps to form the desired trifluoromethyl-substituted hydroxysulfides . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems. This group also contributes to the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications .
Comparación Con Compuestos Similares
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide can be compared with other sulfur-containing heterocycles, such as:
Tetrahydrothiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Thiopyran: Similar structure but without the hydroxyl and trifluoromethyl groups, leading to distinct reactivity and uses.
Sulfolane: Contains a sulfone group but lacks the trifluoromethyl and hydroxyl groups, making it more polar and less lipophilic.
Propiedades
Fórmula molecular |
C6H9F3O3S |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
1,1-dioxo-4-(trifluoromethyl)thian-4-ol |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2 |
Clave InChI |
XCMBHFDPNMMTNX-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















